molecular formula C15H14O3 B1597526 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 669713-73-9

2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B1597526
CAS RN: 669713-73-9
M. Wt: 242.27 g/mol
InChI Key: RWCAHCLLXAXLGN-UHFFFAOYSA-N
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Description

“2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound with the molecular weight of 242.27 . It is also known as 2-BIPHENYL-(3’-METHOXY)ACETIC ACID .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of boron reagents, which have been developed with properties tailored for application under specific coupling conditions . Another method involves the palladium-catalyzed thioallylation method .


Molecular Structure Analysis

The molecular structure of “2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group with a methoxy group attached to one of the phenyl rings and an acetic acid group attached to the other .


Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The specific reactions that “2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” undergoes would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Organic Synthesis Building Block

4-biphenyl-(3’-methoxy)acetic acid: serves as a versatile building block in organic synthesis. Its biphenyl structure is pivotal in constructing complex molecules due to its ability to stabilize adjacent reactive sites through steric hindrance. This compound is particularly useful in synthesizing aryl ketones, which are crucial intermediates in producing various pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create analogs of bioactive molecules. The methoxy group can be strategically positioned to influence the molecule’s binding affinity to biological targets. This structural modification is essential in the drug discovery process, where slight changes in molecular architecture can significantly impact therapeutic efficacy .

Material Science

The biphenyl core of 4-biphenyl-(3’-methoxy)acetic acid is integral in developing new materials, such as liquid crystals and organic semiconductors. Its rigid structure and potential for electronic conjugation make it suitable for creating components in optoelectronic devices .

Analytical Chemistry

This compound can act as a standard or reference material in chromatographic analysis due to its unique chemical properties. It helps in the calibration of instruments and ensures the accuracy of analytical methods used in quality control across various industries .

Catalyst Design

The biphenyl moiety is often incorporated into catalyst structures to enhance selectivity and stability. In catalysis, the methoxy group can be leveraged to modulate the electronic properties of the catalyst, thereby influencing reaction pathways and yields .

Environmental Studies

In environmental chemistry, 4-biphenyl-(3’-methoxy)acetic acid can be used to study the degradation pathways of similar organic compounds. Understanding its breakdown can provide insights into the environmental fate of biphenyl derivatives, which are often components of industrial waste .

properties

IUPAC Name

2-[4-(3-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-4-2-3-13(10-14)12-7-5-11(6-8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCAHCLLXAXLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374842
Record name (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid

CAS RN

669713-73-9
Record name 3′-Methoxy[1,1′-biphenyl]-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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